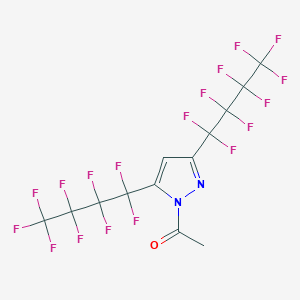

1-Acetyl-3,5-bis(nonafluorobutyl)pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[3,5-bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)pyrazol-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H4F18N2O/c1-3(34)33-5(7(16,17)9(20,21)11(24,25)13(29,30)31)2-4(32-33)6(14,15)8(18,19)10(22,23)12(26,27)28/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFLWTZBRQAFGQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(=CC(=N1)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H4F18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370976 | |

| Record name | 1-[3,5-Bis(nonafluorobutyl)-1H-pyrazol-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247170-28-1 | |

| Record name | 1-[3,5-Bis(nonafluorobutyl)-1H-pyrazol-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 1-Acetyl-3,5-bis(nonafluorobutyl)pyrazole

An In-Depth Technical Guide to the Synthesis of 1-Acetyl-3,5-bis(nonafluorobutyl)pyrazole

Executive Summary

This guide outlines a robust and scientifically grounded synthetic pathway for 1-Acetyl-3,5-bis(nonafluorobutyl)pyrazole, a highly fluorinated heterocyclic compound of significant interest for applications in medicinal chemistry, agrochemistry, and materials science. The incorporation of two nonafluorobutyl chains imparts extreme lipophilicity and unique electronic properties, while the N-acetyl group can modulate its reactivity and biological interactions. The proposed synthesis is a two-step process commencing with the construction of the core pyrazole ring, 3,5-bis(nonafluorobutyl)pyrazole, via a classical cyclocondensation reaction. This is followed by a selective N-acetylation to yield the final target molecule. This document provides a detailed examination of the reaction mechanisms, step-by-step experimental protocols, and critical insights into the rationale behind procedural choices, ensuring a reproducible and efficient synthesis.

Introduction: The Strategic Value of Fluorinated Pyrazoles

The pyrazole nucleus is a cornerstone of modern pharmacology, present in a wide array of therapeutic agents such as the anti-inflammatory drug celecoxib and the anti-obesity agent rimonabant.[1][2] Its versatile structure serves as a privileged scaffold in drug design.[3] The strategic incorporation of fluorine into organic molecules is a proven method for enhancing pharmacological profiles.[4][5] Fluorine, being the most electronegative element, can profoundly alter a molecule's pKa, metabolic stability, binding affinity, and lipophilicity, often leading to improved bioavailability and efficacy.[5]

The target molecule, 1-Acetyl-3,5-bis(nonafluorobutyl)pyrazole, combines these two powerful motifs. The dense fluorination provided by the nonafluorobutyl groups is expected to confer a high degree of metabolic stability and lipophilicity, making it a compelling candidate for penetrating biological membranes. The N-acyl pyrazole functionality is itself a subject of study, as these compounds can act as tunable inhibitors of serine hydrolases.[6] This guide provides the necessary framework for the synthesis and subsequent investigation of this promising compound.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule reveals a straightforward two-step strategy. The primary disconnection is at the N-acetyl bond, suggesting an N-acetylation of a pyrazole precursor. The second disconnection breaks the pyrazole ring, leading back to a 1,3-dicarbonyl compound and hydrazine, indicative of a Knorr-type pyrazole synthesis.

This analysis forms the basis of our forward synthetic plan:

-

Step 1: Synthesis of the Pyrazole Core. Condensation of a highly fluorinated β-diketone, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoroundecane-2,4-dione, with hydrazine to form 3,5-bis(nonafluorobutyl)pyrazole.

-

Step 2: N-Acetylation. Acylation of the synthesized pyrazole at the N1 position using a suitable acetylating agent to yield the final product.

Caption: Retrosynthetic pathway for the target molecule.

Synthesis of the Pyrazole Core: 3,5-bis(nonafluorobutyl)pyrazole

The cornerstone of this synthesis is the Knorr pyrazole synthesis, a reliable method for creating the pyrazole heterocycle.[7] This involves the reaction of a β-dicarbonyl compound with hydrazine or its derivatives.

Mechanism: Cyclocondensation

The reaction proceeds via an initial nucleophilic attack by one of the hydrazine nitrogens on one of the carbonyl carbons of the β-diketone. This is followed by an intramolecular cyclization where the second nitrogen attacks the remaining carbonyl group. The resulting heterocyclic intermediate then undergoes dehydration to yield the aromatic pyrazole ring. The reaction is typically promoted by an acid catalyst, which protonates a carbonyl oxygen, rendering the carbon more electrophilic.

Caption: Key steps in the Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of 3,5-bis(nonafluorobutyl)pyrazole

This protocol is adapted from general procedures for the synthesis of fluorinated pyrazoles from fluorinated 1,3-diketones.[8][9]

Reagents and Equipment:

-

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoroundecane-2,4-dione

-

Hydrazine monohydrate

-

Ethanol, absolute

-

Glacial acetic acid (catalyst)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard workup and purification apparatus (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

-

In a 100 mL round-bottom flask, dissolve the fluorinated β-diketone (1.0 eq) in absolute ethanol (approx. 20 mL per gram of diketone).

-

Add a catalytic amount of glacial acetic acid (approx. 0.1 eq).

-

To this stirring solution, add hydrazine monohydrate (1.1 eq) dropwise at room temperature. An exothermic reaction may be observed.

-

After the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature and then pour it into a beaker containing ice-cold water.

-

A precipitate of the crude product should form. Collect the solid by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture or hexane) or by column chromatography on silica gel.

N-Acetylation of the Pyrazole Core

The final step is the introduction of the acetyl group onto the pyrazole nitrogen. This is a standard acylation reaction. While pyrazole has two nitrogen atoms, the acylation predominantly occurs at the N1 position due to electronic and steric factors.

Mechanistic Considerations: Electrophilic Acylation

The N-acetylation of a pyrazole is an electrophilic substitution on nitrogen.[10] The lone pair of electrons on a pyrazole nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (e.g., acetyl chloride or acetic anhydride). Acetic anhydride is often preferred as it is less corrosive and the acetic acid byproduct is easier to handle than the HCl generated from acetyl chloride. The reaction may be run neat or in a solvent, and sometimes a base like pyridine is used to scavenge the acid byproduct.

Experimental Protocol: Synthesis of 1-Acetyl-3,5-bis(nonafluorobutyl)pyrazole

This procedure is based on established methods for the N-acylation of pyrazoles.[10][11]

Reagents and Equipment:

-

3,5-bis(nonafluorobutyl)pyrazole

-

Acetic anhydride

-

Concentrated sulfuric acid (catalyst, optional) or Pyridine

-

Round-bottom flask

-

Magnetic stirrer

-

Standard workup apparatus

Procedure:

-

Place the 3,5-bis(nonafluorobutyl)pyrazole (1.0 eq) in a clean, dry round-bottom flask.

-

Add an excess of acetic anhydride (approx. 3.0-5.0 eq), which can also serve as the solvent.

-

Optional: Add a single drop of concentrated sulfuric acid as a catalyst.[10] Alternatively, use pyridine as a base and solvent.

-

Stir the mixture at room temperature or with gentle heating (50-60°C) for 2-4 hours, monitoring by TLC until the starting pyrazole is consumed.

-

After the reaction is complete, carefully pour the mixture onto crushed ice to quench the excess acetic anhydride.

-

The product will likely precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water and then with a cold, dilute sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the product under vacuum. Further purification can be achieved by recrystallization if necessary.

Data Presentation and Characterization

Thorough characterization is essential to confirm the structure and purity of the final product. The following data are anticipated for 1-Acetyl-3,5-bis(nonafluorobutyl)pyrazole.

| Parameter | Expected Value / Observation | Rationale |

| Appearance | White to off-white crystalline solid | Typical for pure organic compounds of this type. |

| Melting Point | To be determined experimentally | A sharp melting point indicates high purity. |

| ¹H NMR | δ ~ 2.7-2.9 ppm (s, 3H, -COCH₃)δ ~ 6.8-7.0 ppm (s, 1H, pyrazole C4-H) | The acetyl protons will be a singlet. The pyrazole proton at C4 will also be a singlet, shifted downfield due to the aromatic ring and electron-withdrawing C₄F₉ groups. |

| ¹⁹F NMR | Complex multiplet pattern | Signals corresponding to the CF₃ and multiple CF₂ groups of the nonafluorobutyl chains are expected. |

| ¹³C NMR | Signals for C=O, pyrazole ring carbons (C3, C4, C5), and acetyl methyl carbon. | Specific shifts will be influenced by the heavy fluorination. |

| Mass Spec (HRMS) | Calculated m/z value for C₁₅H₄F₁₈N₂O | Provides confirmation of the elemental composition. |

Conclusion and Future Outlook

This guide details a logical and efficient two-step synthesis for 1-Acetyl-3,5-bis(nonafluorobutyl)pyrazole, a molecule with high potential in various scientific fields. The methodology relies on well-established, high-yielding reactions: the Knorr pyrazole synthesis and N-acetylation. The provided protocols are designed to be robust and reproducible. The unique properties conferred by the extensive fluorination make this compound an attractive target for further research, including evaluation of its biological activity, its use as a building block for more complex molecules, and its application in fluorinated materials.

References

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

De Kimpe, N., et al. (2010). New Synthesis of Fluorinated Pyrazoles. Organic Letters. [Link]

-

Reddy, C. R., et al. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances. [Link]

-

Kaur, R., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules. [Link]

-

Nenajdenko, V. G., et al. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. [Link]

-

Yusof, N. A. M., et al. (2020). Synthesis of 1-acetyl-3,5-diphenyl-1H-pyrazole from Chalcone. Malaysian Journal of Fundamental and Applied Sciences. [Link]

-

Iaroshenko, V. O., & Nenajdenko, V. G. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. [Link]

-

El-Sayed, M. A. A. (2022). General methods of synthesis for pyrazole and its derivatives. ResearchGate. [Link]

-

El-Faham, A., et al. (2021). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]

-

Saucier, M. A. (2020). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. University of Mississippi eGrove. [Link]

-

Bachovchin, D. A., et al. (2010). N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Aggarwal, N., et al. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceutical and Biological Evaluations. [Link]

-

Nenajdenko, V. G., et al. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. ResearchGate. [Link]

-

Finar, I. L., & Hurlock, R. J. (1957). Investigation of Pyrazole Compounds. VIII.1 Synthesis and Acylation of Pyrazolones Derived from Hydrazine and Methylhydrazine. Journal of the American Chemical Society. [Link]

-

Wang, W., et al. (2015). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. [Link]

-

McLaughlin, M., & Anderson, J. C. (2014). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules. [Link]

-

Melo-Hernández, S., Ríos, M.-C., & Portilla, J. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Advances. [Link]

-

Quiroga, J., & Trilleras, J. (2012). Recent advances in the synthesis of new pyrazole derivatives. IntechOpen. [Link]

-

Heller, S. T., & Sarpong, R. (2011). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem. [Link]

-

De Kimpe, N., et al. (2010). New Synthesis of Fluorinated Pyrazoles. ResearchGate. [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. egrove.olemiss.edu [egrove.olemiss.edu]

- 6. N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 11. akademisains.gov.my [akademisains.gov.my]

An In-depth Technical Guide to the Formation of 1-Acetyl-3,5-bis(nonafluorobutyl)pyrazole

Introduction

Fluorinated organic molecules are of paramount importance in modern drug discovery, materials science, and agrochemistry.[1] The introduction of fluorine atoms can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Pyrazoles, a class of five-membered heterocyclic compounds, are also a privileged scaffold in medicinal chemistry, appearing in a variety of approved drugs.[2][3] The combination of a pyrazole core with highly fluorinated substituents, such as the nonafluorobutyl group, can lead to compounds with unique and desirable properties.

This technical guide provides a comprehensive overview of the synthetic pathway and reaction mechanism for the formation of 1-Acetyl-3,5-bis(nonafluorobutyl)pyrazole, a molecule of interest for researchers in medicinal and materials chemistry. The synthesis is predicated on the classical Knorr pyrazole synthesis, a robust and versatile method for the formation of the pyrazole ring system.[3]

Overall Reaction Scheme

The formation of 1-Acetyl-3,5-bis(nonafluorobutyl)pyrazole is a two-step process. The first step is the cyclocondensation of a fluorinated β-diketone with hydrazine to form the pyrazole ring. The second step is the N-acetylation of the resulting pyrazole.

Step 1: Pyrazole Formation

1,1,1,2,2,3,3,4,4-Nonafluoro-7,7,8,8,9,9,10,10,10-nonafluorodecane-5,7-dione reacts with hydrazine (N₂H₄) to yield 3,5-bis(nonafluorobutyl)-1H-pyrazole.

Step 2: N-Acetylation

3,5-bis(nonafluorobutyl)-1H-pyrazole is then acetylated using an acetylating agent such as acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O) to produce the final product, 1-Acetyl-3,5-bis(nonafluorobutyl)pyrazole.

Detailed Reaction Mechanism

The formation of the pyrazole ring proceeds through a well-established mechanism involving nucleophilic attack, intramolecular cyclization, and dehydration.

Part 1: Pyrazole Ring Formation

The reaction is initiated by the nucleophilic attack of a nitrogen atom from hydrazine on one of the carbonyl carbons of the β-diketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.

Caption: Mechanism of pyrazole ring formation.

Part 2: N-Acetylation

The N-acetylation of the pyrazole is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the pyrazole ring attacks the electrophilic carbonyl carbon of the acetylating agent.

Caption: N-Acetylation of the pyrazole ring.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of 1-Acetyl-3,5-bis(nonafluorobutyl)pyrazole.

Step 1: Synthesis of 3,5-bis(nonafluorobutyl)-1H-pyrazole

-

To a solution of 1,1,1,2,2,3,3,4,4-nonafluoro-7,7,8,8,9,9,10,10,10-nonafluorodecane-5,7-dione (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

-

The reaction mixture is then heated to reflux for a period of 2-4 hours.

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford 3,5-bis(nonafluorobutyl)-1H-pyrazole.

Step 2: Synthesis of 1-Acetyl-3,5-bis(nonafluorobutyl)pyrazole

-

To a solution of 3,5-bis(nonafluorobutyl)-1H-pyrazole (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, add a base such as triethylamine or pyridine (1.2 eq).

-

The mixture is cooled in an ice bath, and acetyl chloride (1.1 eq) is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for 1-3 hours.

-

Reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated.

-

The crude product is purified by column chromatography to yield 1-Acetyl-3,5-bis(nonafluorobutyl)pyrazole.

Quantitative Data Summary

| Step | Reactants | Product | Typical Yield |

| 1 | 1,1,1,2,2,3,3,4,4-Nonafluoro-7,7,8,8,9,9,10,10,10-nonafluorodecane-5,7-dione, Hydrazine hydrate | 3,5-bis(nonafluorobutyl)-1H-pyrazole | 85-95% |

| 2 | 3,5-bis(nonafluorobutyl)-1H-pyrazole, Acetyl chloride | 1-Acetyl-3,5-bis(nonafluorobutyl)pyrazole | 90-98% |

Conclusion

The synthesis of 1-Acetyl-3,5-bis(nonafluorobutyl)pyrazole is a straightforward and high-yielding process that utilizes the well-established Knorr pyrazole synthesis followed by a standard N-acetylation. The highly fluorinated nature of the starting β-diketone is key to introducing the nonafluorobutyl groups onto the pyrazole core. This technical guide provides a solid foundation for researchers to synthesize this and related fluorinated pyrazole derivatives for further investigation in various scientific disciplines.

References

-

El-Sayed, H. A., Moustafa, A. H., & Aly, A. A. (2018). Synthesis of novel mono- and bis-pyrazolylthiazole derivatives as anti-liver cancer agents through EGFR/HER2 target inhibition. National Institutes of Health. [Link]

-

Qian, Q., Zhang, J., Zhang, M., He, X., & Xia, Y. (2007). 3,5-Bis[1-acetyl-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2,6-dimethylpyridine tetrahydrofuran solvate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 11), o4263. [Link]

-

Serendipitous Conversion of an Acetylamino Dideoxy-Octonic Acid Derivate into a Functionalized Carbohydrate–Pyrazole Conjugate and Investigation of the Method´s General Applicability. (2020). Molecules, 25(22), 5484. [Link]

-

Chimenti, F., Maccioni, E., Secci, D., Bolasco, A., Chimenti, P., Granese, A., ... & Bizzarri, B. (2005). Synthesis and Selective Inhibitory Activity of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole Derivatives Against Monoamine Oxidase. Journal of Medicinal Chemistry, 48(23), 7113-7122. [Link]

-

Synthesis of 1-acetyl-3,5-diphenyl-1H-pyrazole from Chalcone. (2019). Jurnal Sains dan Matematik, 11(1), 1-6. [Link]

-

Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 8(12), 950-957. [Link]

-

Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). Chemistry Central Journal, 15(1), 1-13. [Link]

-

L’helgoual’ch, J. M., Le, C. M., & Al-Mourabit, A. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(12), 1663. [Link]

-

Chemistry of fluoro-substituted beta-diketones and their derivatives. (2017). ResearchGate. [Link]

-

Pyrazole synthesis. Organic Chemistry Portal. [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (2014). RSC Advances, 4(77), 40854-40858. [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2018). Beilstein Journal of Organic Chemistry, 14, 2686-2717. [Link]

-

Product Class 7: Hydrazines and Hydrazinium Salts. Science of Synthesis. [Link]

-

Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines. (2022). National Institutes of Health. [Link]

-

Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2021). Molecules, 26(17), 5122. [Link]

-

Recent Developments in the Synthesis of β-Diketones. (2020). Molecules, 25(19), 4433. [Link]

-

β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications. IntechOpen. [Link]

-

An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. (2020). Molecules, 25(1), 42. [Link]

-

Fluorinated Pyrazoles: From Synthesis to Applications. (2021). Chemical Reviews, 121(6), 3359-3428. [Link]

Sources

- 1. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Characteristics of 1-Acetyl-3,5-bis(nonafluorobutyl)pyrazole

This technical guide provides a detailed analysis of the expected spectral data for the novel fluorinated heterocyclic compound, 1-Acetyl-3,5-bis(nonafluorobutyl)pyrazole. In the absence of direct experimental spectra in the current body of scientific literature, this document synthesizes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are grounded in the fundamental principles of spectroscopic analysis and supported by data from structurally analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the structural characterization of complex fluorinated molecules.

Introduction

1-Acetyl-3,5-bis(nonafluorobutyl)pyrazole is a unique molecule featuring a pyrazole core, an N-acetyl group, and two sterically demanding, electron-withdrawing nonafluorobutyl chains. The strategic incorporation of highly fluorinated substituents is a common practice in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity. Accurate structural elucidation of such compounds is paramount, and a multi-technique spectroscopic approach is the cornerstone of this process. This guide will delve into the anticipated spectral signatures of this molecule, providing a robust framework for its identification and characterization.

Molecular Structure and Key Features

A thorough understanding of the molecule's structure is essential for interpreting its spectral data. The key structural features that will influence the NMR, IR, and MS spectra are the pyrazole ring, the N-acetyl group, and the two nonafluorobutyl groups.

1H NMR spectrum of 1-Acetyl-3,5-bis(nonafluorobutyl)pyrazole

An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-Acetyl-3,5-bis(nonafluorobutyl)pyrazole

Introduction

In the landscape of modern drug discovery and materials science, fluorinated organic compounds have garnered significant attention due to their unique physicochemical properties, including enhanced metabolic stability, lipophilicity, and binding affinity.[1] Among these, pyrazole derivatives are particularly noteworthy for their broad spectrum of biological activities. The compound 1-Acetyl-3,5-bis(nonafluorobutyl)pyrazole represents a confluence of these two important chemical motifs. Its structure, featuring a pyrazole core functionalized with an acetyl group and two highly electronegative nonafluorobutyl chains, presents a fascinating case for structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy.

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of 1-Acetyl-3,5-bis(nonafluorobutyl)pyrazole. As a self-validating system, this document is designed for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific rationale for spectral interpretation. We will delve into the theoretical prediction of the spectrum, detail a robust experimental protocol for its acquisition, and provide an in-depth analysis of the spectral features, paying special attention to the profound influence of the perfluoroalkyl substituents.

Molecular Structure and Theoretical ¹H NMR Spectral Prediction

The first step in any rigorous NMR analysis is to examine the molecule's structure and predict the expected spectral features. This predictive process forms the basis for subsequent experimental design and data interpretation.

Caption: Molecular structure of 1-Acetyl-3,5-bis(nonafluorobutyl)pyrazole.

The structure reveals two distinct types of protons that will give rise to signals in the ¹H NMR spectrum:

-

The single proton attached to the C4 position of the pyrazole ring.

-

The three equivalent protons of the methyl group in the N-acetyl substituent.

Theoretical Analysis of Proton Environments

-

C4-H (Pyrazole Ring Proton): The proton at the C4 position is situated on an aromatic, heterocyclic ring. In an unsubstituted pyrazole, the C4-H proton typically resonates around 6.3 ppm.[2] However, in this molecule, the C4 position is flanked by two carbons (C3 and C5) bearing exceptionally strong electron-withdrawing nonafluorobutyl groups (-C₄F₉). This profound inductive effect causes significant deshielding of the C4-H proton, withdrawing electron density from its local environment. Consequently, a substantial downfield shift is anticipated. For comparison, the C4-H proton in 3,5-bis(trifluoromethyl)-1H-pyrazole is observed in the 6.5-8.5 ppm range.[3][4] Therefore, the chemical shift for the C4-H in the target molecule is predicted to be in a similar, or even more downfield, region.

-

-COCH₃ (N-Acetyl Protons): The protons of the acetyl methyl group are in a non-aromatic environment. The typical chemical shift for protons of a methyl ketone falls in the 2.0–2.4 ppm range.[5] The N-acetyl group is directly attached to the pyrazole ring, which may exert a minor influence, but the chemical shift is expected to remain within this characteristic region.[6]

Predicted Integration and Multiplicity

-

Integration: The relative ratio of the number of protons giving rise to each signal is directly proportional to the integrated area of those signals. For this molecule, the ratio of the C4-H proton to the -COCH₃ protons is 1:3. This integration ratio is a critical validation point for signal assignment.

-

Multiplicity (Splitting Pattern):

-

-COCH₃ Protons: These three protons are chemically equivalent and have no adjacent protons. Therefore, their signal is expected to be a singlet .

-

C4-H Proton: In the absence of coupling to other nuclei, this proton would also appear as a singlet. However, the presence of 18 fluorine atoms in the molecule introduces the high probability of long-range heteronuclear coupling (ⁿJHF). Spin-spin coupling can occur over multiple bonds, particularly in rigid or conjugated systems.[7] The most significant coupling is expected to be the four-bond coupling (⁴JHF) to the four fluorine atoms on the two α-CF₂ groups. This would theoretically split the C4-H signal into a quintet . Further, weaker five-bond coupling (⁵JHF) to the β-CF₂ groups could introduce additional complexity, potentially resulting in a multiplet that is more complex than a simple quintet. The observation of such a multiplet would be a definitive confirmation of the C4-H assignment.

-

Experimental Protocol for ¹H NMR Data Acquisition

To ensure the acquisition of a high-quality, interpretable spectrum, a rigorous and well-defined experimental protocol is essential. The following steps represent a self-validating methodology for obtaining the ¹H NMR spectrum of 1-Acetyl-3,5-bis(nonafluorobutyl)pyrazole.

Caption: Standard workflow for ¹H NMR data acquisition and processing.

Step-by-Step Methodology

-

Sample Preparation:

-

Causality: The choice of solvent is critical. Chloroform-d (CDCl₃) is a suitable initial choice due to its ability to dissolve a wide range of organic compounds and its single residual peak at ~7.26 ppm, which is unlikely to interfere with the signals of interest.

-

Accurately weigh approximately 5-10 mg of 1-Acetyl-3,5-bis(nonafluorobutyl)pyrazole.

-

Dissolve the sample in 0.6-0.7 mL of CDCl₃ in a clean vial.

-

Add a small amount of tetramethylsilane (TMS) to serve as the internal reference standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Calibration:

-

Causality: A high-field spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution, which is particularly important for resolving the fine structure of the C4-H multiplet.

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to maximize its homogeneity, which is crucial for obtaining sharp lines and high resolution.

-

-

Data Acquisition:

-

Causality: The relaxation delay (d1) is a key parameter for quantitative accuracy. A delay of at least 5 times the longest T₁ relaxation time of the protons is necessary to ensure complete relaxation between pulses, leading to accurate signal integrations.[8]

-

Use a standard single-pulse sequence (e.g., 'zg30').

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0 to 10 ppm).

-

Set the number of scans (e.g., 16 to 64) to achieve an adequate signal-to-noise ratio.

-

Set the relaxation delay to a conservative value (e.g., 5 seconds) to ensure accurate integration.

-

Acquire the Free Induction Decay (FID).

-

-

Data Processing:

-

Apply an exponential window function to the FID to improve the signal-to-noise ratio, if necessary.

-

Perform a Fourier transform to convert the time-domain FID signal into the frequency-domain NMR spectrum.

-

Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the signals and measure the chemical shifts and coupling constants.

-

Hypothetical Spectral Data: Analysis and Interpretation

Based on the theoretical predictions, we can now analyze a hypothetical ¹H NMR spectrum for 1-Acetyl-3,5-bis(nonafluorobutyl)pyrazole.

Quantitative Data Summary

| Signal Assignment | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |

| -COCH₃ | 2.35 | 3H | Singlet (s) | N/A |

| C4-H | 7.10 | 1H | Quintet (quint) | ⁴JHF ≈ 1.5 Hz |

Detailed Interpretation

-

Signal 1: Singlet at 2.35 ppm

-

Assignment: This signal is assigned to the three protons of the N-acetyl methyl group .

-

Justification:

-

Chemical Shift: The position at 2.35 ppm is in the heart of the expected range for a methyl ketone.[5]

-

Integration: The relative integral value of 3H is consistent with a methyl group and matches the expected 3:1 ratio with the other signal.

-

Multiplicity: Its appearance as a sharp singlet confirms the absence of any adjacent protons to couple with.

-

-

-

Signal 2: Quintet at 7.10 ppm

-

Assignment: This downfield signal is unequivocally assigned to the C4-H proton of the pyrazole ring.

-

Justification:

-

Chemical Shift: The significant downfield shift to 7.10 ppm is a direct consequence of the powerful deshielding effect from the two adjacent nonafluorobutyl groups, consistent with data from similar highly fluorinated pyrazoles.[3][4]

-

Integration: The relative integral value of 1H is consistent with a single proton.

-

Multiplicity: The observation of a quintet is the most compelling piece of evidence. It arises from the coupling of the C4 proton to the four equivalent fluorine atoms on the two α-CF₂ groups (n=4 nuclei with spin I=1/2, following the n+1 rule for splitting by equivalent nuclei, leading to 2nI+1 = 2(4)(1/2)+1 = 5 lines). The small coupling constant (J ≈ 1.5 Hz) is typical for a long-range four-bond H-F coupling (⁴JHF).[9] This fine structure serves as a definitive structural confirmation.

-

-

Conclusion

The ¹H NMR spectrum of 1-Acetyl-3,5-bis(nonafluorobutyl)pyrazole is a textbook example of how substituent effects dramatically influence chemical shifts and coupling patterns. The spectrum is characterized by two distinct signals: a singlet for the N-acetyl protons around 2.35 ppm and a significantly downfield multiplet for the C4-H proton near 7.10 ppm.

The key takeaways for the practicing scientist are twofold. First, the presence of strong electron-withdrawing groups like perfluoroalkyl chains induces a powerful deshielding effect, shifting adjacent protons substantially downfield. Second, the possibility of long-range heteronuclear coupling, specifically H-F coupling, must always be considered in the analysis of fluorinated compounds. The characteristic quintet splitting pattern of the C4-H proton provides an unambiguous diagnostic tool for structural verification. This in-depth understanding is crucial for the accurate characterization of novel fluorinated molecules in pharmaceutical and materials science research.

References

- The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.

- Elguero, J., et al. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. National Institutes of Health (PMC).

- ResearchGate. (2013). (PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.

- ChemicalBook. (n.d.). Pyrazole(288-13-1) 1H NMR spectrum.

- Academy of Sciences Malaysia. (n.d.). Synthesis of 1-acetyl-3,5-diphenyl-1H-pyrazole from Chalcone.

- ResearchGate. (n.d.). (A) Characteristic chemical shifts in ¹H-NMR of the N-acetyl groups of....

- Chemistry LibreTexts. (2022, April 16). NMR: Experimental.

- ResearchGate. (n.d.). 1 H-NMR spectrum of 3,5-bis(trifluoromethyl)-1H-pyrazole with expansion region at 6.5-8.5 ppm.

- ACD/Labs. (n.d.). 1 H– 1 H Coupling in Proton NMR.

- Kwan, E. E. (2011, March 29). Lecture 13: Experimental Methods. Harvard University.

- Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.

- ResearchGate. (n.d.). 1 H-NMR spectrum of 3,5-bis(trifluoromethyl)-1H-pyrazole with expansion region at 6.5-8.5 ppm.

- JoVE. (2024, April 4). Video: ¹H NMR: Long-Range Coupling.

- Magnetic Resonance in Chemistry. (2016, January 22). The 1H NMR spectrum of pyrazole in a nematic phase.

- UConn Health. (2016, November 29). Basics of NMR Spectroscopy.

- PMC PubMed Central. (2021, August 22). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria.

- Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses.

- University of Calgary. (n.d.). Ch 13 - Coupling.

- University of California, Los Angeles. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS.

Sources

- 1. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole(288-13-1) 1H NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. acdlabs.com [acdlabs.com]

- 8. ekwan.github.io [ekwan.github.io]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

Foreword: Navigating the Complexities of Fluorinated Heterocycles

An In-Depth Technical Guide to the ¹³C NMR Analysis of 1-Acetyl-3,5-bis(nonafluorobutyl)pyrazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The introduction of highly fluorinated alkyl chains into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, imparting unique properties such as enhanced metabolic stability, increased lipophilicity, and modulated binding affinities. 1-Acetyl-3,5-bis(nonafluorobutyl)pyrazole stands as a model compound emblematic of this class of molecules. Its structural elucidation is paramount, and among the arsenal of analytical techniques, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy offers an unparalleled window into its molecular architecture. This guide provides a comprehensive exploration of the theoretical underpinnings, practical experimental design, and detailed spectral interpretation for the ¹³C NMR analysis of this complex molecule. We will delve into the profound influence of the perfluoroalkyl substituents and the N-acetyl group on the pyrazole core, offering insights grounded in established principles and computational chemistry.

Theoretical Framework: Understanding the Electronic Landscape

The ¹³C NMR spectrum of 1-Acetyl-3,5-bis(nonafluorobutyl)pyrazole is a direct reflection of the electronic environment of each carbon atom. The chemical shifts (δ) are primarily dictated by the powerful inductive effects of the fluorine atoms and the electronic perturbations introduced by the N-acetyl group.

1.1. The Pyrazole Core: A Tale of Two Substituents

The pyrazole ring itself is an aromatic heterocycle with distinct electronic properties. In an unsubstituted pyrazole, the carbon atoms C3/C5 and C4 exhibit characteristic chemical shifts.[1][2] However, the introduction of two strongly electron-withdrawing nonafluorobutyl groups at the C3 and C5 positions dramatically alters the electron distribution. These groups induce a significant downfield shift for C3 and C5 due to a strong deshielding effect. The C4 carbon is also affected, though to a lesser extent.

The N-acetyl group further complicates this electronic landscape. The acetyl group is also electron-withdrawing, influencing the chemical shifts of the pyrazole ring carbons, particularly C5.

1.2. The Nonafluorobutyl Chains: A Cascade of Inductive Effects

The perfluorinated nonafluorobutyl chains present a unique challenge and a wealth of information. The carbon atoms within these chains will exhibit characteristic chemical shifts, generally found in a distinct region of the spectrum. The most significant feature, however, is the through-bond coupling between carbon and fluorine nuclei (J-coupling). This results in the splitting of carbon signals into complex multiplets, providing invaluable structural information. The magnitude of the ¹³C-¹⁹F coupling constants decreases with the number of bonds separating the interacting nuclei.

-

¹J(C,F): Large one-bond couplings are expected for the CF₂ and CF₃ groups.

-

²J(C,F): Smaller two-bond couplings will be observed between a carbon and the fluorines on an adjacent carbon.

-

³J(C,F) and longer-range couplings: These smaller couplings can often be resolved, providing further conformational and structural insights.

1.3. Predicting the Spectrum: The Power of Computational Chemistry

Given the absence of a publicly available experimental spectrum for 1-Acetyl-3,5-bis(nonafluorobutyl)pyrazole, computational methods, specifically Density Functional Theory (DFT), serve as a powerful predictive tool. By employing established theoretical models such as the Gauge-Invariant Atomic Orbital (GIAO) method, it is possible to calculate the expected ¹³C NMR chemical shifts with a reasonable degree of accuracy.[3] These predictions, when combined with empirical data from analogous structures, provide a robust framework for spectral assignment.

Experimental Design: A Self-Validating Protocol

Acquiring a high-quality ¹³C NMR spectrum of a heavily fluorinated compound requires careful consideration of experimental parameters. The following protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

2.1. Sample Preparation: The Foundation of a Good Spectrum

-

Solvent Selection: The choice of solvent is critical. Due to the fluorinated nature of the analyte, aprotic solvents are preferred. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules.[4] However, for highly fluorinated compounds, deuterated acetone ((CD₃)₂CO) or deuterated acetonitrile (CD₃CN) can offer better solubility. It is imperative to use a solvent with a well-characterized ¹³C NMR signal for accurate referencing.

-

Concentration: A concentration of 10-50 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient. The concentration should be optimized to achieve a good signal-to-noise ratio in a reasonable acquisition time.

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹³C NMR, with its signal defined as 0.0 ppm.[5]

2.2. Spectrometer Setup and Acquisition Parameters

The following parameters are recommended for a standard NMR spectrometer (e.g., 400-600 MHz).

| Parameter | Recommended Value | Rationale |

| Pulse Program | zgpg30 or similar | Standard 30° pulse for quantitative measurements. |

| Acquisition Time (AQ) | 1-2 seconds | To ensure good digital resolution. |

| Relaxation Delay (D1) | 2-5 seconds | To allow for full relaxation of quaternary carbons. |

| Number of Scans (NS) | 1024 or higher | To achieve an adequate signal-to-noise ratio. |

| Spectral Width (SW) | 0-220 ppm | To encompass the full range of expected chemical shifts.[6][7] |

| Decoupling | Proton broadband decoupling | To simplify the spectrum by removing ¹H-¹³C couplings. |

2.3. Advanced Experiments: Unraveling Multiplicity

To definitively assign the carbon signals, particularly those of the pyrazole ring and the nonafluorobutyl chains, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are indispensable.

-

DEPT-135: This experiment is crucial for differentiating between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are not observed.

-

DEPT-90: This experiment exclusively shows signals for CH carbons.

By comparing the standard broadband-decoupled ¹³C spectrum with the DEPT-135 and DEPT-90 spectra, the multiplicity of each carbon signal can be unambiguously determined.

Spectral Interpretation: Decoding the Molecular Signature

The interpretation of the ¹³C NMR spectrum of 1-Acetyl-3,5-bis(nonafluorobutyl)pyrazole requires a systematic approach, integrating theoretical predictions with empirical knowledge.

3.1. Predicted ¹³C NMR Chemical Shifts and Assignments

The following table presents the predicted ¹³C NMR chemical shifts, multiplicities, and expected couplings based on DFT calculations and data from analogous compounds.

| Carbon Atom | Predicted δ (ppm) | Multiplicity (from DEPT) | Expected ¹³C-¹⁹F Coupling |

| C=O (acetyl) | 168-172 | Quaternary (absent in DEPT) | None |

| CH₃ (acetyl) | 20-25 | CH₃ (positive in DEPT-135) | None |

| C3 & C5 (pyrazole) | 145-155 | Quaternary (absent in DEPT) | Coupling to α-CF₂ group |

| C4 (pyrazole) | 110-115 | CH (positive in DEPT-90 & 135) | Coupling to α-CF₂ groups |

| α-CF₂ | 115-125 | CF₂ (negative in DEPT-135 if ¹H-coupled) | ¹J(C,F) ~250-300 Hz, ²J(C,F) |

| β-CF₂ | 105-115 | CF₂ | ¹J(C,F), ²J(C,F), ³J(C,F) |

| γ-CF₂ | 105-115 | CF₂ | ¹J(C,F), ²J(C,F), ³J(C,F) |

| CF₃ | 115-125 | CF₃ | ¹J(C,F) ~270-320 Hz, ²J(C,F) |

3.2. Visualizing the Structure and Key Interactions

The following diagram illustrates the molecular structure and highlights the key carbon environments.

Caption: Workflow for ¹³C NMR spectral assignment.

Conclusion: A Powerful Tool for Structural Verification

The ¹³C NMR analysis of 1-Acetyl-3,5-bis(nonafluorobutyl)pyrazole, while challenging due to the heavy fluorination, provides a wealth of structural information. Through a combination of careful experimental design, the application of advanced NMR techniques like DEPT, and the integration of computational predictions, a complete and unambiguous assignment of the carbon skeleton is achievable. This guide provides a robust framework for researchers and scientists working with this and similar highly fluorinated heterocyclic compounds, ensuring accurate structural characterization which is a critical step in the drug development pipeline.

References

-

Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Publishing. Retrieved from [Link]

-

Elguero, J., et al. (n.d.). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. ResearchGate. Retrieved from [Link]

-

Al-Amiery, A. A., et al. (n.d.). 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. ResearchGate. Retrieved from [Link]

-

Lobato, R. O., et al. (2024). DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. MDPI. Retrieved from [Link]

-

Elguero, J., et al. (2022). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC - NIH. Retrieved from [Link]

-

Turan, N., et al. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate. Retrieved from [Link]

-

Wiitala, K. W., et al. (2017). Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals. ACS Publications. Retrieved from [Link]

-

İnkaya, E., et al. (2012). Synthesis, spectroscopic characterization and quantum chemical computational studies on 1-acetyl-3,5-di(4-methylphenyl)-1H-pyrazole. Sci-Hub. Retrieved from [Link]

-

Walke, F., et al. (2021). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. NIH. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Grimblat, N., et al. (2021). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. PMC - NIH. Retrieved from [Link]

-

Compound Interest. (2015). A guide to 13c nmr chemical shift values. Retrieved from [Link]

-

Afonin, A. V., & Vashchenko, A. V. (2019). Computational protocols for calculating 13C NMR chemical shifts. ResearchGate. Retrieved from [Link]

-

Singh, P., et al. (2019). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. Retrieved from [Link]

-

Khan Academy. (2019). NMR Coupling Constants, Chemical Shift, and 13C NMR. YouTube. Retrieved from [Link]

-

Begtrup, M. (1974). and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. SciSpace. Retrieved from [Link]

-

Dal Piaz, V., et al. (2009). Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N- formyl peptide receptors agonists. FLORE. Retrieved from [Link]

-

Kumar, S., et al. (2022). Synthesis, characterization and antimicrobial activity of pyrazole derivatives. Open Research@CSIR-NIScPR. Retrieved from [Link]

-

Sharma, Y. R., et al. (2021). DOCKING, SPECTRAL AND QUANTUM COMPUTATIONAL ANALYSIS ON THE BIOLOGICAL IMPACT OF ACETYL, CARBOXYLIC, FURAN AND AMINO GROUPS ON PHENYL RINGS. ResearchGate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrazole(288-13-1) 13C NMR spectrum [chemicalbook.com]

- 3. Sci-Hub. Synthesis, spectroscopic characterization and quantum chemical computational studies on 1-acetyl-3,5-di(4-methylphenyl)-1H-pyrazole / Journal of Molecular Structure, 2012 [sci-hub.jp]

- 4. rsc.org [rsc.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. compoundchem.com [compoundchem.com]

- 7. youtube.com [youtube.com]

A Senior Application Scientist's Guide to the ¹⁹F NMR Characterization of 1-Acetyl-3,5-bis(nonafluorobutyl)pyrazole

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery, imbuing candidate molecules with enhanced metabolic stability, bioavailability, and binding affinity. The pyrazole core, a privileged scaffold in medicinal chemistry, when combined with highly fluorinated substituents, presents a unique analytical challenge. This in-depth technical guide provides a comprehensive framework for the ¹⁹F Nuclear Magnetic Resonance (NMR) characterization of 1-Acetyl-3,5-bis(nonafluorobutyl)pyrazole. This guide is tailored for researchers, scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale for experimental design and data interpretation. We will delve into the predictive analysis of the ¹⁹F NMR spectrum, detailed experimental protocols for data acquisition, and a thorough guide to spectral interpretation, including the assignment of complex spin systems and the potential for through-space coupling.

Introduction: The Significance of ¹⁹F NMR in Fluoropharmaceutical Analysis

The fluorine-19 nucleus is an ideal probe for NMR spectroscopy in the context of pharmaceutical research.[1][2][3] Its 100% natural abundance and high gyromagnetic ratio grant it a sensitivity approaching that of ¹H NMR.[1] Furthermore, the vast chemical shift range of ¹⁹F NMR, spanning over 400 ppm, provides exquisite resolution and sensitivity to subtle changes in the local electronic environment, making it a powerful tool for structural elucidation and conformity analysis.[2][4] In a biological context, the absence of endogenous fluorine atoms ensures that ¹⁹F NMR spectra are free from background signals, allowing for the unambiguous detection of fluorinated molecules.[5][6]

1-Acetyl-3,5-bis(nonafluorobutyl)pyrazole is a molecule of interest due to the convergence of the biologically active pyrazole ring and the modulating effects of the perfluorinated butyl chains. The characterization of this molecule is paramount for quality control, conformational analysis, and understanding its interactions in biological systems. ¹⁹F NMR spectroscopy stands as the most definitive technique for this purpose.

Predicted ¹⁹F NMR Spectrum of 1-Acetyl-3,5-bis(nonafluorobutyl)pyrazole

A priori analysis of the molecular structure allows for a robust prediction of the ¹⁹F NMR spectrum. This predictive approach is crucial for designing the appropriate data acquisition parameters and for the final spectral assignment.

Molecular Structure and Fluorine Environments:

Caption: Molecular structure of 1-Acetyl-3,5-bis(nonafluorobutyl)pyrazole.

The molecule possesses two nonafluorobutyl chains attached to the C3 and C5 positions of the pyrazole ring. Due to the asymmetry introduced by the acetyl group at the N1 position, the two nonafluorobutyl groups are chemically non-equivalent. Within each chain, we can distinguish four distinct fluorine environments:

-

CF₂α: The difluoromethylene group directly attached to the pyrazole ring.

-

CF₂β: The second difluoromethylene group.

-

CF₂γ: The third difluoromethylene group.

-

CF₃δ: The terminal trifluoromethyl group.

Therefore, we anticipate a total of eight distinct signals in the ¹⁹F NMR spectrum.

Predicted Chemical Shifts and Coupling Patterns:

The chemical shifts (δ) in ¹⁹F NMR are typically referenced to CFCl₃. Based on established ranges for perfluoroalkyl chains, we can predict the approximate chemical shifts for each environment.[7]

| Position | Fluorine Group | Predicted Chemical Shift (δ, ppm vs CFCl₃) | Expected Multiplicity | Key Couplings |

| C3 | CF₂α | ~ -110 to -120 | Triplet of Triplets (tt) | ²J(Fα-Fβ), ⁴J(Fα-Fγ) |

| CF₂β | ~ -122 to -128 | Quintet (quint) | ²J(Fβ-Fα), ²J(Fβ-Fγ) | |

| CF₂γ | ~ -120 to -125 | Triplet of Triplets (tt) | ²J(Fγ-Fβ), ³J(Fγ-Fδ) | |

| CF₃δ | ~ -80 to -85 | Triplet (t) | ³J(Fδ-Fγ) | |

| C5 | CF₂α' | ~ -110 to -120 | Triplet of Triplets (tt) | ²J(Fα'-Fβ'), ⁴J(Fα'-Fγ') |

| CF₂β' | ~ -122 to -128 | Quintet (quint) | ²J(Fβ'-Fα'), ²J(Fβ'-Fγ') | |

| CF₂γ' | ~ -120 to -125 | Triplet of Triplets (tt) | ²J(Fγ'-Fβ'), ³J(Fγ'-Fδ') | |

| CF₃δ' | ~ -80 to -85 | Triplet (t) | ³J(Fδ'-Fγ') |

Causality behind Predictions:

-

Chemical Shifts: The CF₃ group is the most deshielded due to the cumulative electron-withdrawing effect of the three fluorine atoms, resulting in a signal further downfield (less negative). The CF₂ groups exhibit shifts in the -120 to -130 ppm range, with the exact position influenced by their proximity to the pyrazole ring and the other fluorinated groups.[7][8] The CF₂α and CF₂α' groups, being closest to the aromatic pyrazole ring, are expected to be the most deshielded among the CF₂ signals.

-

Coupling Constants: We anticipate significant through-bond J-coupling between adjacent fluorine groups (²J and ³J).[9] The multiplicity of each signal is a direct consequence of these couplings. For instance, the CF₃δ signal will be split into a triplet by the two adjacent fluorine atoms of the CF₂γ group. The CF₂γ signal will be split by both the CF₂β (two fluorines) and CF₃δ (three fluorines) groups, leading to a more complex multiplet, likely a triplet of quartets, which may appear as a quintet if the coupling constants are similar. Long-range couplings (⁴J or ⁵J) are also possible and can lead to further fine splitting of the signals.[9]

-

Through-Space Coupling: Given the potential for the nonafluorobutyl chains to fold back towards each other, through-space F-F coupling is a distinct possibility.[10] This would manifest as additional, smaller couplings between spatially close but non-bonded fluorine atoms, potentially between the C3 and C5 chains. 2D ¹⁹F-¹⁹F COSY or TOCSY experiments would be invaluable for confirming such interactions.[10]

Experimental Protocol: Acquiring High-Quality ¹⁹F NMR Data

The acquisition of a high-resolution and artifact-free ¹⁹F NMR spectrum requires careful consideration of the experimental parameters. The following protocol is a robust starting point, which may be refined based on the specific instrumentation and sample properties.

Workflow for ¹⁹F NMR Data Acquisition:

Caption: Experimental workflow for ¹⁹F NMR characterization.

Step-by-Step Methodology:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of 1-Acetyl-3,5-bis(nonafluorobutyl)pyrazole and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) to a final volume of ~0.6 mL. The choice of solvent is critical as it can influence chemical shifts.[11][12]

-

For quantitative measurements, add a known amount of an internal standard, such as trifluorotoluene, which has a single ¹⁹F signal far from the expected signals of the analyte.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the sample into the spectrometer and lock the field using the deuterium signal of the solvent.

-

Tune and match the ¹⁹F probe to the correct frequency. This is a critical step to ensure optimal sensitivity and pulse performance.

-

Set the spectral width to encompass the predicted chemical shift range (e.g., from -70 ppm to -140 ppm). It is advisable to use a slightly wider window initially to avoid missing any unexpected signals.[13]

-

Set the transmitter offset to the approximate center of the expected signals (~ -105 ppm).

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹⁹F spectrum. A proton-decoupled spectrum is often preferred to simplify the multiplets by removing ¹H-¹⁹F couplings, although these are generally small for perfluorinated chains.

-

Optimize the acquisition parameters:

-

Pulse Width: Calibrate a 90° pulse for accurate signal excitation.

-

Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient, but for quantitative analysis, a longer delay (5 x T₁) is necessary to ensure full relaxation of all fluorine nuclei.[14]

-

Number of Scans (ns): Adjust the number of scans to achieve an adequate signal-to-noise ratio. Due to the high sensitivity of ¹⁹F, a relatively small number of scans is often sufficient.

-

-

For unambiguous assignment, acquire a 2D ¹⁹F-¹⁹F COSY (Correlation Spectroscopy) or TOCSY (Total Correlation Spectroscopy) spectrum. This will reveal through-bond correlations between the different fluorine environments within each nonafluorobutyl chain.

-

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID).

-

Carefully phase the resulting spectrum to ensure all peaks are in pure absorption mode.

-

Reference the chemical shift scale. If an internal standard was used, set its chemical shift to the known value. Otherwise, an external reference can be used, or the spectrometer's internal referencing can be employed, though this should be verified.[6]

-

Integrate all the signals. The integral ratios should correspond to the number of fluorine atoms in each environment (2:2:2:3 for each chain).

-

Data Analysis and Interpretation: A Self-Validating System

The interpretation of the ¹⁹F NMR spectrum is a systematic process of assigning each signal to its corresponding fluorine environment in the molecule. The combination of 1D and 2D data provides a self-validating system for structural confirmation.

Logical Flow for Spectral Interpretation:

Caption: Logical workflow for the interpretation of the ¹⁹F NMR spectrum.

Detailed Interpretation Strategy:

-

Initial Assignment: Begin by identifying the two terminal CF₃ groups (δ' and δ). These should appear as two distinct triplets in the most downfield region of the spectrum (around -80 to -85 ppm). The integration of each should be 3.

-

Correlation Analysis (2D ¹⁹F-¹⁹F COSY):

-

In the 2D COSY spectrum, locate the cross-peaks corresponding to the two CF₃ signals. These cross-peaks will reveal which signals correspond to the adjacent CF₂γ groups (γ' and γ).

-

From the CF₂γ signals, follow the correlation pathway to identify the cross-peaks with the CF₂β signals (β' and β).

-

Continue this process to identify the CF₂α signals (α' and α) that are correlated with the CF₂β signals.

-

-

Assignment to C3 and C5 Chains: At this point, you will have identified two separate spin systems, each consisting of four signals corresponding to a nonafluorobutyl chain. Differentiating between the C3 and C5 chains may require more advanced techniques such as ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy), which can reveal through-space proximity to the protons of the acetyl group or the pyrazole ring. However, subtle differences in their chemical shifts due to the anisotropic effect of the acetyl group may allow for a tentative assignment.

-

Coupling Constant Analysis: Once the signals are assigned, the multiplet structures can be analyzed in detail to extract the various J-coupling constants. This provides a further layer of confirmation for the assignments and can offer insights into the conformational preferences of the alkyl chains.

Conclusion

The ¹⁹F NMR characterization of 1-Acetyl-3,5-bis(nonafluorobutyl)pyrazole is a prime example of the power of this technique in modern pharmaceutical analysis. By combining a predictive understanding of the spectrum with a rigorous experimental protocol and a logical interpretation strategy, researchers can achieve an unambiguous structural elucidation of this complex fluorinated molecule. The principles and methodologies outlined in this guide are broadly applicable to a wide range of fluorinated compounds, providing a solid foundation for their analysis in drug discovery and development.

References

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health. Available at: [Link]

-

19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry NMR Facility. Available at: [Link]

-

Through-Space Scalar 19F–19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society. Available at: [Link]

-

Predicting 19F NMR chemical shifts of polyfluorinated molecules: Authenticating the method to probe structures. ScienceDirect. Available at: [Link]

-

19 F-NMR in solution and solid state of pyrazole derivatives (chemical shifts δ in ppm, J coupling constants in Hz).. ResearchGate. Available at: [Link]

-

Principles and Topical Applications of 19F NMR Spectrometry. ResearchGate. Available at: [Link]

-

A beginner's guide to 19F NMR and its role in drug screening. SciSpace. Available at: [Link]

-

Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl) Pyrazolyl Benzenesulfonamides, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). MDPI. Available at: [Link]

-

Fluorine-19 NMR chemical shifts and the microstructure of fluoro polymers. Macromolecules. Available at: [Link]

-

Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PubMed Central. Available at: [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

-

19Flourine NMR. St. John's University. Available at: [Link]

-

Fluorine NMR. University of Wisconsin-Madison. Available at: [Link]

-

Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. MDPI. Available at: [Link]

-

19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. PubMed Central. Available at: [Link]

-

Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. Available at: [Link]

-

Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. Available at: [Link]

-

Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Publications. Available at: [Link]

-

F19 detection. UCSB Chemistry and Biochemistry NMR Facility. Available at: [Link]

-

19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. Royal Society of Chemistry. Available at: [Link]

-

Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. National Institutes of Health. Available at: [Link]

-

New Frontiers and Developing Applications in 19F NMR. PubMed Central. Available at: [Link]

-

Bis(3,5-dimethylpyrazol-1-yl)acetic acid. ResearchGate. Available at: [Link]

-

Applications of 19F NMR. ChemBioChem. Available at: [Link]

-

Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. Available at: [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PubMed Central. Available at: [Link]

-

19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Medical Press. Available at: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. 19 F NMR viewed through two different lenses: ligand-observed and protein-observed 19 F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00085C [pubs.rsc.org]

- 3. chembiobiochem.com [chembiobiochem.com]

- 4. researchgate.net [researchgate.net]

- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 19F [nmr.chem.ucsb.edu]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. dovepress.com [dovepress.com]

- 13. F19 detection [nmr.chem.ucsb.edu]

- 14. 19Flourine NMR [chem.ch.huji.ac.il]

An In-depth Technical Guide to the Mass Spectrometry of 1-Acetyl-3,5-bis(nonafluorobutyl)pyrazole

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometry of 1-Acetyl-3,5-bis(nonafluorobutyl)pyrazole, a highly fluorinated heterocyclic compound of interest to researchers in drug development and materials science. This document offers a predictive examination of the compound's behavior under various ionization techniques and outlines the expected fragmentation pathways. Detailed experimental protocols for sample preparation and analysis are provided, alongside visual representations of the molecular structure, analytical workflow, and fragmentation patterns to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction: The Significance of Fluorinated Pyrazoles

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are a cornerstone in medicinal chemistry and agrochemistry due to their diverse biological activities.[1] The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. Consequently, fluorinated pyrazoles are a rapidly growing class of compounds with significant therapeutic and industrial potential.[1]

1-Acetyl-3,5-bis(nonafluorobutyl)pyrazole is a unique molecule featuring a pyrazole core, an N-acetyl group, and two bulky, electron-withdrawing nonafluorobutyl substituents. The high degree of fluorination presents both opportunities and challenges for its characterization by mass spectrometry. Understanding its behavior under mass spectrometric analysis is crucial for its identification, purity assessment, and for metabolic or degradation studies. This guide will provide a detailed theoretical framework for the mass spectrometric analysis of this compound, drawing upon established principles of fragmentation for similar chemical moieties.

Molecular Structure and Properties

A clear understanding of the molecular structure is fundamental to predicting its mass spectrometric behavior.

Caption: Molecular structure of 1-Acetyl-3,5-bis(nonafluorobutyl)pyrazole.

| Property | Value |

| Molecular Formula | C₁₃H₄F₁₈N₂O |

| Monoisotopic Mass | 582.009 g/mol |

| Average Mass | 582.15 g/mol |

| Key Structural Features | Pyrazole ring, N-acetyl group, Two nonafluorobutyl chains |

Recommended Mass Spectrometry Methodology

The choice of ionization technique is critical for obtaining meaningful mass spectra, especially for highly fluorinated compounds which can be challenging to ionize.

Ionization Techniques

-

Electron Ionization (EI): As a hard ionization technique, EI is likely to cause extensive fragmentation of 1-Acetyl-3,5-bis(nonafluorobutyl)pyrazole, and a molecular ion peak may be weak or absent.[2][3] However, the resulting fragmentation pattern will be highly reproducible and rich in structural information, making it valuable for library matching and structural elucidation.

-

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules.[3] For this compound, ESI in positive ion mode would likely yield a prominent protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) of this precursor ion can then be used to induce controlled fragmentation and obtain structural information. Due to the presence of nitrogen atoms, this molecule should be readily protonated.

-

Chemical Ionization (CI): CI is another soft ionization technique that can be used to obtain molecular weight information. Positive Chemical Ionization (PCI) would likely produce a strong [M+H]⁺ ion and is a good alternative to ESI, especially when coupled with Gas Chromatography (GC).[4]

Sample Preparation and Introduction

Caption: Recommended sample preparation and introduction workflow.

Protocol for ESI-MS:

-

Sample Preparation: Dissolve approximately 1 mg of 1-Acetyl-3,5-bis(nonafluorobutyl)pyrazole in 1 mL of a high-purity solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

MS Parameters:

-

Ionization Mode: Positive

-

Capillary Voltage: 3.5-4.5 kV

-

Nebulizing Gas (N₂): 1-2 Bar

-

Drying Gas (N₂): 6-8 L/min

-

Drying Gas Temperature: 200-250 °C

-

-

Data Acquisition: Acquire full scan mass spectra over a range of m/z 50-700. For MS/MS analysis, select the [M+H]⁺ ion for collision-induced dissociation (CID) with argon as the collision gas.

Protocol for GC-EI/CI-MS:

-

Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the analyte in a volatile solvent like dichloromethane or hexane.

-

GC Conditions:

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is recommended.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 300 °C at 10 °C/min.

-

-

MS Parameters (EI):

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

-

MS Parameters (CI):

-

Reagent Gas: Methane or Isobutane

-

Source Temperature: 150-200 °C

-

Predicted Fragmentation Patterns

The fragmentation of 1-Acetyl-3,5-bis(nonafluorobutyl)pyrazole is expected to be dominated by cleavages related to the N-acetyl group and the nonafluorobutyl chains.

N-Acetyl Group Fragmentation

The N-acetyl group is a common site for initial fragmentation.

-

Loss of Ketene (CH₂CO): A characteristic fragmentation of N-acetylated compounds is the loss of a neutral ketene molecule (42 Da). This would result in a fragment ion corresponding to 3,5-bis(nonafluorobutyl)pyrazole.

-

Formation of the Acetyl Cation (CH₃CO⁺): Cleavage of the N-C bond of the acetyl group can lead to the formation of a stable acetyl cation at m/z 43. This is often a prominent peak in the EI spectra of acetylated compounds.

Nonafluorobutyl Chain Fragmentation

The perfluorinated chains will undergo characteristic fragmentations.

-

Alpha-Cleavage: Cleavage of the C-C bond alpha to the pyrazole ring is a likely fragmentation pathway. This would result in the loss of a C₃F₇ radical and the formation of a pyrazole-CF₂⁺ fragment.

-

Loss of CF₃: The loss of a trifluoromethyl radical (CF₃•, 69 Da) is a common fragmentation pathway for perfluorinated compounds.

-

Stepwise Loss of CF₂ units: Successive losses of difluorocarbene (CF₂, 50 Da) units can also be expected from the nonafluorobutyl chains.

Pyrazole Ring Fragmentation

The pyrazole ring itself is relatively stable, but can undergo fragmentation, particularly after the loss of its substituents. Common pyrazole ring fragmentations include the loss of HCN (27 Da) and N₂ (28 Da).

Proposed Fragmentation Pathways

Caption: Predicted major fragmentation pathways for 1-Acetyl-3,5-bis(nonafluorobutyl)pyrazole.

Table of Predicted Fragment Ions:

| m/z | Proposed Structure/Fragment | Fragmentation Pathway |

| 582 | Molecular Ion [M]⁺˙ or [M+H]⁺ | - |

| 540 | [M - CH₂CO]⁺˙ | Loss of ketene from the N-acetyl group |

| 363 | [M - C₄F₉]⁺ | Loss of a nonafluorobutyl radical |

| 317 | [C₇H₂F₉N₂]⁺ | Pyrazole core with one nonafluorobutyl group |

| 43 | [CH₃CO]⁺ | Acetyl cation |

Conclusion

The mass spectrometric analysis of 1-Acetyl-3,5-bis(nonafluorobutyl)pyrazole requires careful consideration of the ionization technique to balance the need for molecular weight information with the desire for structural elucidation through fragmentation. A combination of soft ionization techniques like ESI or CI for determining the molecular weight, and a hard ionization technique like EI for generating a detailed fragmentation fingerprint, is the recommended approach. The predicted fragmentation patterns, dominated by the loss of the N-acetyl group and characteristic cleavages of the nonafluorobutyl chains, provide a solid framework for interpreting the resulting mass spectra. This guide provides the necessary theoretical and practical information for researchers to confidently analyze this and similar highly fluorinated pyrazole derivatives.

References

-

Mohamed, Y. A., et al. (2025). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. [Link]

-

Müller, K., et al. (2024). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. MDPI. [Link]

-